methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a seven-membered azepane ring, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Construction of the Triazole Ring: The triazole ring is usually formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts.
Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization, distillation, and chromatography are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or esters.
Scientific Research Applications
Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Methyl 1-(morpholin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Methyl 1-(pyrrolidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Uniqueness
Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 1-(azepan-4-yl)triazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)9-7-14(13-12-9)8-3-2-5-11-6-4-8;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIKVNJTJFSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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